molecular formula C24H28N2O3S B2708467 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 2415473-25-3

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-9H-xanthene-9-carboxamide

Cat. No. B2708467
CAS RN: 2415473-25-3
M. Wt: 424.56
InChI Key: JYEGOGLQPVZTFJ-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-9H-xanthene-9-carboxamide, also known as Xanthone-based fluorogenic probe (XFP), is a fluorescent molecule used in scientific research. XFP is a synthetic compound that is widely used in the field of biochemistry and molecular biology for the detection of biomolecules such as proteins, enzymes, and nucleic acids. The purpose of

Mechanism of Action

XFP works by binding to specific biomolecules and becoming fluorescent upon binding. The fluorescence of XFP is due to the formation of a thiomorpholine ring upon binding to the target biomolecule. The fluorescence of XFP can be detected using a fluorescence microscope or a fluorescence spectrophotometer.
Biochemical and Physiological Effects
XFP has no known biochemical or physiological effects on living organisms. XFP is a synthetic compound that is not found naturally in living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using XFP in lab experiments include its high sensitivity, specificity, and ease of use. XFP is also stable and has a long shelf life. The limitations of using XFP in lab experiments include its cost, the need for specialized equipment to detect fluorescence, and its limited use in vivo.

Future Directions

For the use of XFP in scientific research include the development of new XFP derivatives with improved properties such as increased sensitivity and specificity. XFP can also be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease. XFP can also be used in the study of cellular signaling pathways and drug discovery.

Synthesis Methods

The synthesis of XFP involves a multi-step process that includes the reaction of 9H-xanthene-9-carboxylic acid with thionyl chloride to produce 9H-xanthene-9-carbonyl chloride. The carbonyl chloride is then reacted with thiomorpholine to produce 9H-xanthene-9-carboxylic acid N-(4-thiomorpholin-4-yloxan-4-yl)methylamide. The final step involves the reaction of the carboxamide with 4-bromoacetophenone to produce XFP.

Scientific Research Applications

XFP is used as a fluorescent probe for the detection of biomolecules such as proteins, enzymes, and nucleic acids. XFP is useful in biochemistry and molecular biology research for the detection of protein-protein interactions, enzyme activity, and gene expression. XFP is also used in the study of cellular signaling pathways and drug discovery.

properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-23(25-17-24(9-13-28-14-10-24)26-11-15-30-16-12-26)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-8,22H,9-17H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEGOGLQPVZTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5CCSCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide

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